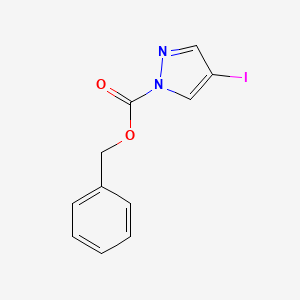

Benzyl 4-iodo-1H-pyrazole-1-carboxylate

Descripción general

Descripción

Benzyl 4-iodo-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both benzyl and iodine substituents on the pyrazole ring enhances its reactivity and versatility in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-iodo-1H-pyrazole-1-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-benzyl-1H-pyrazole with iodine in the presence of a base, such as potassium carbonate, to yield the desired product . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 4-iodo-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine substituent.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in cross-coupling reactions.

Major Products Formed: The major products depend on the specific reaction type. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Benzyl 4-iodo-1H-pyrazole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its versatile reactivity.

Mecanismo De Acción

The mechanism of action of Benzyl 4-iodo-1H-pyrazole-1-carboxylate largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine substituent can facilitate binding interactions through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions .

Comparación Con Compuestos Similares

4-Iodopyrazole: Shares the pyrazole core and iodine substituent but lacks the benzyl group, resulting in different reactivity and applications.

1-Benzyl-4-iodo-1H-pyrazole: Similar structure but without the carboxylate group, affecting its solubility and reactivity.

1H-Pyrazole-1-acetic acid, 4-iodo-, ethyl ester:

Uniqueness: Benzyl 4-iodo-1H-pyrazole-1-carboxylate is unique due to the combination of the benzyl and iodine substituents, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Actividad Biológica

Benzyl 4-iodo-1H-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a benzyl group and an iodine atom at the 4-position. The general formula can be represented as . The synthesis typically involves the reaction of benzyl hydrazine with appropriate carboxylic acid derivatives, often utilizing methods that enhance yield and purity.

Synthesis Methods

Various synthetic routes have been explored, including:

- Cyclocondensation reactions involving hydrazones and carbonyl compounds.

- One-pot synthesis techniques that streamline the process while achieving high yields (up to 82%) .

Biological Activity

This compound exhibits a broad spectrum of biological activities, making it a candidate for further pharmacological evaluation. The following sections detail its key biological properties:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria (e.g., Staphylococcus aureus)

- Gram-negative bacteria (e.g., Escherichia coli)

In vitro assays demonstrated a minimum inhibitory concentration (MIC) indicative of potent antibacterial activity .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In experimental models, it exhibited the ability to reduce inflammation markers significantly, outperforming standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Potential

This compound has shown promise in anticancer studies. Cell-based assays on various cancer cell lines revealed:

- Inhibition of cell proliferation in breast and lung cancer models.

- Induction of apoptosis , which is crucial for cancer treatment strategies .

The biological activity of this compound can be attributed to its interaction with specific biological targets. Molecular docking studies suggest that it binds effectively to enzymes involved in inflammatory pathways and cancer cell metabolism. Notably, it has been identified as a potential inhibitor of alcohol dehydrogenase, which plays a role in ethanol metabolism .

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption characteristics for this compound:

- High intestinal absorption and permeability through biological membranes.

- Low likelihood of being a substrate for P-glycoprotein, suggesting minimal drug-drug interactions .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Case Study on Antibacterial Activity : A study evaluated the efficacy of various pyrazole derivatives against multi-drug-resistant bacterial strains, concluding that benzyl 4-iodo-1H-pyrazole showed superior activity compared to traditional antibiotics.

- Anti-inflammatory Effects : In an animal model of arthritis, treatment with benzyl 4-iodo-1H-pyrazole resulted in significant reduction in joint swelling and pain compared to control groups.

- Anticancer Studies : Clinical trials are ongoing to assess the efficacy of this compound in combination therapies for treating specific cancers, with preliminary results indicating improved outcomes when used alongside established chemotherapeutics.

Propiedades

IUPAC Name |

benzyl 4-iodopyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O2/c12-10-6-13-14(7-10)11(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOBSWZFJWFDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.